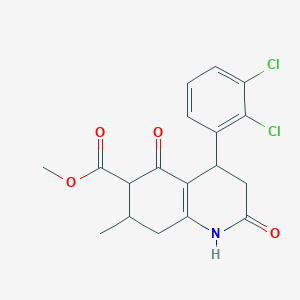

2-(4-异丙氧苯基)-4-(甲基氨基)-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-(4-isopropoxyphenyl)-4-(methylamino)-4-oxobutanoic acid often involves intricate processes to incorporate specific functional groups that define their chemical behavior. Analogous compounds have been synthesized through methods that highlight the versatility and adaptability of oxobutanoic acid derivatives in chemical synthesis. For example, various analogs of related compounds have been prepared to evaluate their activities and properties, showcasing the potential for modification and application of such molecules (Kuchař et al., 1995).

Molecular Structure Analysis

The molecular structure of compounds akin to 2-(4-isopropoxyphenyl)-4-(methylamino)-4-oxobutanoic acid is pivotal in determining their chemical and physical properties. Advanced techniques such as FT-IR, NMR, and X-ray diffraction have been employed to ascertain the configuration and structural nuances of these molecules. Detailed structural analysis has provided insights into the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential, offering a comprehensive understanding of the molecule's behavior and reactivity (Raju et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving oxobutanoic acid derivatives highlight the reactivity and interaction potential of these compounds with various chemical agents. Studies have explored the synthesis pathways and reaction conditions that lead to the formation of specific derivatives, shedding light on the adaptability and functionalization capacity of these molecules. Such reactions not only underline the chemical versatility of oxobutanoic acid derivatives but also their potential in synthesizing new compounds with desired properties (Herrera & Baelo, 1985).

Physical Properties Analysis

The physical properties of 2-(4-isopropoxyphenyl)-4-(methylamino)-4-oxobutanoic acid derivatives are crucial for their application and functionality. These properties, including melting points, solubility, and stability, are influenced by the molecular structure and composition of the compound. Understanding these properties facilitates the manipulation and application of these compounds in various contexts, enhancing their utility in chemical synthesis and application (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-(4-isopropoxyphenyl)-4-(methylamino)-4-oxobutanoic acid and related compounds, such as reactivity with other chemicals, pH stability, and interaction with biological molecules, are fundamental to their application in various fields. These properties are determined by the functional groups present in the compound and their arrangement within the molecule. Investigating these properties provides insights into the potential uses of these compounds in chemical synthesis, pharmaceuticals, and other applications (Williams et al., 1983).

科学研究应用

合成与抗炎活性

类似于本研究化合物的4-(2',4'-二氟联苯-4-基)-2-甲基-4-氧代丁酸类似物的研究评估了它们的抗炎活性。该研究重点介绍了合成过程和比较抗炎作用,表明没有一种类似物的活性水平与研究中使用的标准化合物相匹配。该研究提供了对这些化合物的化学合成和潜在抗炎应用的见解 (Kuchař 等,1995)。

农业分析应用

另一项研究重点是合成用于开发 ELISA 的半抗原,以分析水果样品中的有机磷杀虫剂芬硫。这项研究强调了化学类似物在为农业样品分析创建灵敏检测中的效用,展示了本研究化合物的衍生物如何应用于环境监测和食品安全 (Zhang 等,2008)。

细胞凋亡和细胞介导中的作用

一项关于 4-甲硫基-2-氧代丁酸(与本研究化合物相关的先驱分子)的研究讨论了它作为 BAF3 淋巴细胞中细胞凋亡的细胞介质的作用。这项研究重点介绍了此类化合物可诱导细胞凋亡的生化途径,提供了对其潜在治疗应用和细胞生物学中的机制作用的见解 (Quash 等,1995)。

治疗靶点的酶抑制

已研究了与 2-(4-异丙氧苯基)-4-(甲基氨基)-4-氧代丁酸在结构上相关的化合物作为酶抑制剂的潜力。例如,合成了 2,4-二氧代丁酸的衍生物并评估了它们对乙醇酸氧化酶的抑制作用,表明在治疗与酶功能障碍相关的疾病中具有潜在的治疗应用 (Williams 等,1983)。

属性

IUPAC Name |

4-(methylamino)-4-oxo-2-(4-propan-2-yloxyphenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9(2)19-11-6-4-10(5-7-11)12(14(17)18)8-13(16)15-3/h4-7,9,12H,8H2,1-3H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZAHQSKLPOHIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(CC(=O)NC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylamino)-4-oxo-2-[4-(propan-2-yloxy)phenyl]butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,4S*)-1-[(5-ethyl-3-thienyl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5526871.png)

![4-[(4-methyl-5-{1-[(6-methylpyridin-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5526887.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5526892.png)

![[4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526898.png)

![N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide](/img/structure/B5526913.png)

![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)

![3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5526946.png)

![ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5526952.png)